molecular formula C17H19NO3 B12922582 6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 55376-74-4

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12922582
CAS No.: 55376-74-4
M. Wt: 285.34 g/mol
InChI Key: KPDIXEGADMHTCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 2-chloro-3-formylquinoline in the presence of a base, followed by oxidation to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their biological activity .

Scientific Research Applications

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms and cancer cells. The quinoline ring structure allows it to intercalate into DNA, thereby interfering with its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its cyclohexyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 36991-53-4) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C15H16N2O3
  • Molecular Weight : 272.3 g/mol
  • IUPAC Name : 6-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under acidic conditions. The detailed synthetic route may vary based on the specific modifications desired for enhancing biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 6-Cyclohexyl-1-methyl-4-oxo have shown activity against multidrug-resistant strains of Mycobacterium tuberculosis (M. tb). In vitro evaluations demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs such as ethambutol, indicating their potential as effective antimycobacterial agents .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organism
Ethambutol4.89M. tb
Compound 13c6.55M. tb
Compound 13d7.11M. tb
Compound 8i9.97M. tb

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the structure can enhance its ability to induce apoptosis in estrogen-negative breast cancer cells (MDA-MB-231). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like cisplatin, suggesting a promising therapeutic index .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound
MDA-MB-231<10Cisplatin
A549 (Lung)<20Cisplatin
HCT-15 (Colon)<15Cisplatin

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of quinoline derivatives. For example:

  • The introduction of a carboxylic acid group enhances solubility and bioavailability.
  • Modifications at the cyclohexyl ring can improve lipophilicity, leading to better membrane penetration and higher efficacy against bacterial strains .

Case Studies

A notable case study involved the evaluation of a series of quinoline derivatives against drug-resistant M. tb strains. The study revealed that compounds with specific substitutions on the quinoline ring exhibited enhanced potency and selectivity towards bacterial cells over mammalian cells, suggesting reduced cytotoxicity and improved therapeutic profiles .

Properties

CAS No.

55376-74-4

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

6-cyclohexyl-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H19NO3/c1-18-10-14(17(20)21)16(19)13-9-12(7-8-15(13)18)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,20,21)

InChI Key

KPDIXEGADMHTCT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCC3)C(=O)O

Origin of Product

United States

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